1-Phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione
Description
Properties
IUPAC Name |
1-phenyl-4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-18(15-5-2-1-3-6-15)8-9-19(26)24-11-4-7-16(13-24)20-22-23-21(27-20)17-10-12-28-14-17/h1-3,5-6,10,12,14,16H,4,7-9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQDUPQKVCAKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione (CAS Number: 1797587-21-3) is a compound featuring a complex structure that incorporates both a piperidine moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.5 g/mol. The structural components include:
| Component | Structure |
|---|---|
| Piperidine Ring | A six-membered ring with nitrogen |
| Oxadiazole Ring | A five-membered ring containing nitrogen and oxygen |
| Thiophene Group | A five-membered aromatic ring containing sulfur |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including those featuring piperidine structures. These compounds have demonstrated activity against various cancer cell lines by targeting specific enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
In vitro studies indicate that compounds similar to this compound exhibit significant cytotoxicity against breast cancer (MCF7) and liver cancer (HepG2) cell lines. For instance, derivatives have shown half-maximal effective concentration (EC50) values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Compounds containing the oxadiazole moiety have also been reported to possess antimicrobial properties. The mechanism typically involves disruption of bacterial cell walls or inhibition of DNA synthesis . Comparative studies have shown that certain derivatives can outperform conventional antibiotics in terms of minimum inhibitory concentration (MIC) against various bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in vitro. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activity of this compound is believed to arise from its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in cancer metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells leading to apoptosis.
- Receptor Modulation : The piperidine component may modulate neurotransmitter receptors affecting pain pathways.
Case Studies
A recent investigation into the structure–activity relationship (SAR) of oxadiazole derivatives revealed that modifications at specific positions on the oxadiazole ring significantly enhance biological activity. For example:
| Compound Modification | Observed Activity |
|---|---|
| Substitution on the thiophene group | Increased anticancer potency |
| Variation in piperidine substituents | Enhanced antimicrobial effects |
These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Analogs
Key Observations :
- The target compound’s 1,3,4-oxadiazole distinguishes it from the 1,3,5-oxadiazole in , which alters electron distribution and steric effects.
- Unlike spirocyclic systems in , the piperidine ring in the target compound offers greater rotational freedom, which could modulate pharmacokinetic properties.
Key Observations :
- The target compound likely requires cyclocondensation of a thiosemicarbazide intermediate, similar to , but with thiophene-3-carboxylic acid as a precursor.
- Piperidine ring formation may involve Mannich reactions or nucleophilic substitution , contrasting with the spirocycle synthesis in , which uses phenyl isocyanate.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 1-phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione?
- Methodology : The synthesis typically involves cyclocondensation of intermediates (e.g., N’-acylhydrazides) under reflux with phosphorous oxychloride, followed by alkylation of the oxadiazole-piperidine core. For example, alkylation with benzyl chlorides or chloroacetamides in solvents like dichloromethane under inert atmospheres improves yield . Post-synthesis hydrolysis and purification via recrystallization (e.g., methanol/water mixtures) are critical for purity .
- Key Considerations : Optimize reaction time and temperature to minimize side products. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress .
Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?
- Methodology :
- NMR Spectroscopy : Analyze and NMR to verify piperidine, oxadiazole, and thiophene ring connectivity. For example, deshielded protons near electronegative groups (e.g., oxadiazole) confirm substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., ) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl () and oxadiazole () stretches in the 1600–1750 cm range .
Q. What are the common impurities observed during synthesis, and how are they addressed?
- Methodology :
- Byproduct Identification : Unreacted intermediates (e.g., thiourea derivatives) or hydrolyzed oxadiazoles may form. Use column chromatography (silica gel, ethyl acetate/hexane gradients) for separation .
- Purity Assessment : Quantify impurities via HPLC with UV detection (e.g., 254 nm) and a C18 reverse-phase column. Adjust mobile phase composition (acetonitrile/water) for resolution .
Advanced Research Questions
Q. How can reaction conditions be optimized using statistical design of experiments (DoE)?
- Methodology : Apply factorial designs to evaluate variables like temperature (60–100°C), solvent polarity (DMF vs. dichloromethane), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, a 3 factorial design reduced reaction time by 40% while maintaining >90% yield .
- Data Analysis : Use ANOVA to assess factor significance and interactions. Software tools (e.g., Minitab, Design-Expert) automate model fitting .
Q. How do structural modifications (e.g., substituents on the piperidine or oxadiazole rings) affect antimicrobial activity?
- Methodology :
- SAR Studies : Synthesize analogs with substituents like halogens or methyl groups on the thiophene or phenyl rings. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial targets (e.g., DNA gyrase). Compare with experimental MIC values to validate models .
Q. How can contradictory data in biological activity studies (e.g., variable MIC values) be resolved?
- Methodology :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing. Control variables like inoculum size ( CFU/mL) and incubation time (18–24 h) .
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, fluorinated analogs consistently show enhanced activity due to increased lipophilicity .
Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 interactions). For instance, the compound’s low LogP (~2.5) suggests moderate blood-brain barrier penetration .
- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) calculates electronic properties (HOMO-LUMO gaps) to correlate with reactivity or toxicity .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC at 0, 24, and 48 h .
- Thermal Analysis : TGA/DSC identifies decomposition temperatures () and polymorphic transitions .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Cyclocondensation Temperature | 90–100°C (reflux) | |
| Alkylation Solvent | Dichloromethane (anhydrous) | |
| HPLC Mobile Phase | Acetonitrile:Water (70:30) | |
| MIC Assay Inoculum | CFU/mL |
| Analytical Technique | Key Peaks/Data |
|---|---|
| NMR (DMSO-d) | δ 8.2 (oxadiazole H), δ 2.9 (piperidine CH) |
| IR (KBr) | 1720 cm (C=O), 1250 cm (N-O) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
